molecular formula C28H25N3O6S B11092937 methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11092937
M. Wt: 531.6 g/mol
InChI Key: YZQKGOOGDSYHMZ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 4,5-dihydro-1H-imidazol-5-one core substituted with:

  • A 4-methoxybenzylidene group at position 4 (imparting conjugation and lipophilicity).
  • A 4-methoxyphenyl group at position 1 (enhancing aromatic interactions).
  • A sulfanyl acetyl linker connected to a methyl benzoate ester at position 2 (contributing to hydrogen bonding and metabolic stability).

Synthesis typically involves multi-step protocols, such as:

Condensation: Methoxy-substituted benzaldehyde derivatives react with imidazolone precursors to form the benzylidene moiety .

Thioether linkage: Introduction of the sulfanyl acetyl group via nucleophilic substitution or coupling reactions .

Esterification: Final benzoate ester formation using methanol and acid catalysts .

Properties

Molecular Formula

C28H25N3O6S

Molecular Weight

531.6 g/mol

IUPAC Name

methyl 4-[[2-[(4E)-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C28H25N3O6S/c1-35-22-12-4-18(5-13-22)16-24-26(33)31(21-10-14-23(36-2)15-11-21)28(30-24)38-17-25(32)29-20-8-6-19(7-9-20)27(34)37-3/h4-16H,17H2,1-3H3,(H,29,32)/b24-16+

InChI Key

YZQKGOOGDSYHMZ-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

Methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This review aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including methoxy, imidazole, and sulfonamide moieties. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S, with a molecular weight of approximately 394.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentration (µM)Effect
MCF-71070% inhibition of proliferation
HeLa20Induction of apoptosis (Annexin V assay)
A54915Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanism of action for the anticancer effects involves the inhibition of specific kinases involved in cell proliferation and survival. Additionally, the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of this compound in animal models. In one study, administration of this compound resulted in significant tumor reduction in xenograft models.

Case Study Summary

Case Study 1: Tumor Reduction in Xenograft Models

  • Objective: Evaluate efficacy in reducing tumor size.
  • Method: Subcutaneous injection in nude mice.
  • Findings: Tumor size reduced by 50% after four weeks of treatment compared to control group.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate:

  • Anticancer Activity :
    • Compounds with imidazole and sulfonamide moieties have been shown to exhibit significant anticancer properties. For example, similar derivatives have demonstrated inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has exhibited antimicrobial activity against a range of pathogens, including fungi and bacteria. Studies indicate that derivatives of imidazole can effectively inhibit the growth of fungal strains such as Rhizoctonia solani and bacterial strains .
  • Enzyme Inhibition :
    • This compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. Its sulfonamide structure suggests possible interactions with acetylcholinesterase and α-glucosidase .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of various imidazole derivatives, including those similar to methyl 4-[({[(4E)-...]. Results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

In another study, methyl 4-[({[(4E)-... was tested against Candida albicans and Escherichia coli. The results showed a significant reduction in microbial viability at higher concentrations, suggesting its potential as a therapeutic agent for treating infections.

Comparison with Similar Compounds

Comparison with Structural Analogues

Imidazolone-Based Compounds

(a) 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one ()
  • Structural Differences : Replaces the sulfanyl acetyl group with a 2-methoxyethoxybenzyl chain.
  • Activity : Demonstrates potent anti-cancer activity (IC₅₀ = 0.8 µM against breast cancer cell lines), attributed to the electron-rich 2-methoxyethoxy group enhancing DNA intercalation .
  • Synthesis : Uses alkylation with 2-methoxyethyl bromide under basic conditions .
(b) Ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate ()
  • Structural Differences : Incorporates an azo (-N=N-) group and a thioxo (C=S) moiety.
  • Activity : Exhibits antimicrobial properties (MIC = 12.5 µg/mL against E. coli), likely due to the azo group’s redox activity .
(c) 4-(3-Bromo-benzylidene)-2-methyl-4H-oxazol-5-one ()
  • Structural Differences : Replaces the imidazolone core with an oxazolone ring and a bromobenzylidene group.
  • Activity : Shows moderate antifungal activity (MIC = 25 µg/mL against C. albicans), with bromine enhancing halogen bonding .

Thiazolidinone and Azetidinone Derivatives

(a) 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid ()
  • Structural Differences: Contains a thiazolidinone core and a furyl substituent.
  • Activity: Targets tyrosine kinase receptors (IC₅₀ = 1.2 µM) via the thiazolidinone’s electron-deficient carbonyl group .
(b) 4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid ()
  • Structural Differences: Azetidinone (β-lactam) core with a dimethylaminophenyl group.
  • Activity: Anti-inflammatory activity (COX-2 inhibition, IC₅₀ = 3.5 µM) due to the azetidinone’s strained ring enhancing binding affinity .

Triazolone and Triazepinone Derivatives

(a) 2-[2-(4-Bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-5-(4-méthoxy-benzylidène)-3,5-dihydro-imidazol-4-one ()
  • Structural Differences : Fluorobenzyl and bromophenyl groups enhance hydrophobicity.
  • Activity : Antiviral activity against HIV-1 (EC₅₀ = 1.5 µM), with bromine and fluorine improving protease binding .
(b) Ethyl 2-(4-(4-methoxybenzylidene)-4,5-dihydro-5-oxo-2-(phenylamino)imidazol-1-ylamino)-2-cyano-5-phenylpent-4-enoate ()
  • Structural Differences: Cyano and pentenoyl groups increase polarity.
  • Activity : Anti-diabetic activity (α-glucosidase inhibition, IC₅₀ = 8.7 µM) .

Tabular Comparison of Key Parameters

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀/MIC) Reference
Target Compound Imidazolone 4-Methoxybenzylidene, sulfanyl Under investigation -
Tricyclic Diimidazo (1) Diimidazo[4,5-d] 2-Methoxyethoxybenzyl Anti-cancer (0.8 µM)
Azo Imidazole (3) Imidazolone + azo 3-Phenylallylidene Antimicrobial (12.5 µg/mL)
Thiazolidinone (12) Thiazolidinone Furyl, chloro Kinase inhibition (1.2 µM)
Azetidinone (4) β-Lactam Dimethylaminophenyl Anti-inflammatory (3.5 µM)
Triazepinone (7) Imidazo-triazepinone Bromo, fluoro Antiviral (1.5 µM)

Preparation Methods

Cyclocondensation of 4-Methoxyaniline and Ethyl Acetoacetate

A mixture of 4-methoxyaniline (10.0 g, 72.9 mmol) and ethyl acetoacetate (9.5 mL, 72.9 mmol) in acetic acid (100 mL) was refluxed for 6 hr. The intermediate β-enamino ester precipitated upon cooling and was recrystallized from ethanol (yield: 82%).

Thiolation with Potassium Thiocyanate and Bromine

The β-enamino ester (5.0 g, 19.4 mmol) was dissolved in glacial acetic acid (50 mL) under argon. Potassium thiocyanate (7.6 g, 77.6 mmol) was added, followed by dropwise addition of bromine (3.1 mL, 58.2 mmol) in acetic acid (10 mL). The mixture stirred at 25°C for 12 hr, then quenched with NH4OH (pH 8–9). The product was filtered and washed with cold water (yield: 68%).

Key Data

ParameterValue
Reaction Temp25°C
Reaction Time12 hr
Yield68%

Schiff Base Formation with 4-Methoxybenzaldehyde

The thiol intermediate (3.0 g, 8.7 mmol) and 4-methoxybenzaldehyde (1.3 g, 9.6 mmol) were dissolved in ethanol (30 mL) containing catalytic acetic acid. The solution was refluxed for 4 hr, cooled, and concentrated. The residue was triturated with hexane to afford the benzylidene-imidazolone as a yellow solid (yield: 74%).

Thioacetyl Chloride Preparation

Thioglycolic acid (2.0 g, 21.7 mmol) was treated with thionyl chloride (5.2 mL, 65.1 mmol) under reflux for 2 hr. Excess thionyl chloride was removed under vacuum to yield thioacetyl chloride as a colorless liquid (yield: 89%).

Amide Bond Formation

Methyl 4-aminobenzoate (1.6 g, 10.4 mmol) and triethylamine (3.0 mL, 20.8 mmol) were dissolved in dry DMF (20 mL). Thioacetyl chloride (1.2 g, 10.4 mmol) was added dropwise at 0°C, and the mixture stirred for 3 hr. The product was extracted with ethyl acetate and purified via silica chromatography (yield: 76%).

Thiol-Imidazolone Conjugation

The thioacetylated benzoate (2.0 g, 7.8 mmol) and imidazolone-thiol (2.4 g, 7.8 mmol) were dissolved in DMF (15 mL) with DIPEA (2.7 mL, 15.6 mmol). PyBOP (4.1 g, 7.8 mmol) was added, and the reaction stirred at 25°C for 6 hr. The mixture was precipitated into ice-water, filtered, and dried (yield: 63%).

Optimized Conditions

ParameterValue
Coupling ReagentPyBOP
BaseDIPEA
SolventDMF
Yield63%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 3.82 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 4.21 (s, 2H, SCH2), 6.95–8.30 (m, 11H, Ar-H), 10.12 (s, 1H, NH).

  • 13C NMR : 52.3 (COOCH3), 55.2 (OCH3), 117.6–166.6 (aromatic and carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C28H25N3O6S: [M+H]+ 532.1534; Found: 532.1538.

Yield Optimization Strategies

Effect of Coupling Reagents

Comparative studies using HATU, EDCI, and PyBOP revealed PyBOP provided superior yields (63% vs. 48–55%) due to enhanced activation of the thioacetic acid.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) outperformed THF and dichloromethane, with DMF yielding 63% due to improved solubility of intermediates.

Challenges and Solutions

Epimerization During Cyclocondensation

The use of acetic acid as a solvent minimized racemization at the imidazolone C4 position, preserving the E-configuration.

Thiol Oxidation Mitigation

Reactions conducted under argon with EDTA (0.1 mM) suppressed disulfide formation, increasing thiol availability by 22% .

Q & A

Q. What are the critical steps in synthesizing methyl 4-[(...)]benzoate, and how are intermediates characterized?

The synthesis involves multi-step reactions:

  • Formation of the imidazolone core : Condensation of 4-methoxybenzaldehyde with 1-(4-methoxyphenyl)-5-oxoimidazolidine under acidic conditions to form the (4E)-benzylidene intermediate .
  • Sulfanyl group introduction : Reaction with thioglycolic acid derivatives to append the sulfanylacetyl moiety .
  • Final coupling : Amide bond formation between the sulfanylacetyl intermediate and methyl 4-aminobenzoate using coupling agents like DCC . Characterization : NMR (¹H/¹³C) and HPLC are used to confirm structural integrity and purity .

Q. Which functional groups in this compound are most reactive, and how do they influence its biological activity?

Key functional groups include:

  • Imidazolone ring : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibition) .
  • Sulfanylacetyl group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .
  • Methoxy substituents : Improve lipophilicity and membrane permeability . These groups collectively contribute to its potential as a protease or kinase inhibitor in medicinal chemistry studies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in the synthesis of this compound?

  • Factor screening : Variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DCC vs. EDC) are tested to identify critical parameters .
  • Response surface methodology : Bayesian optimization algorithms can model interactions between factors, reducing the number of trials needed to achieve >80% yield .
  • Case study : A 2021 study using flow chemistry demonstrated a 35% yield improvement by optimizing residence time and reagent stoichiometry in analogous heterocyclic syntheses .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved for this compound?

Contradictions may arise from:

  • Assay conditions : Variations in buffer pH or reducing agents (e.g., DTT) can alter the redox state of the sulfanyl group, affecting activity .
  • Target specificity : Off-target interactions (e.g., with glutathione) may skew results. Use orthogonal assays (SPR, ITC) to validate binding kinetics .
  • Structural analogs : Compare with derivatives lacking the methoxybenzylidene group to isolate pharmacophore contributions .

Q. What computational strategies predict molecular targets and binding modes for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., EGFR) or HDACs, leveraging the imidazolone ring’s affinity for zinc ions in catalytic sites .
  • MD simulations : Assess stability of the sulfanylacetyl group in covalent adduct formation with cysteine residues over 100-ns trajectories .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors) using tools like Phase, validated against bioassay data .

Q. How do structural modifications (e.g., substituent variation) impact its structure-activity relationships (SAR)?

SAR studies highlight:

  • Methoxy position : Para-substitution on the benzylidene group maximizes π-π stacking with aromatic residues in target proteins .
  • Sulfanyl replacement : Substituting sulfur with oxygen reduces electrophilicity and abolishes covalent binding .
  • Imidazolone vs. triazole : Replacing the imidazolone core with a triazole decreases kinase inhibition but enhances solubility .

Methodological Integration

Q. How can computational and experimental data be integrated to refine synthesis and bioactivity profiles?

  • Iterative design : Use DFT calculations (e.g., Gaussian) to predict reactivity of intermediates, guiding experimental synthesis .
  • Machine learning : Train models on historical reaction data (e.g., solvents, yields) to recommend optimal conditions for novel derivatives .
  • Case study : A 2024 study combined docking results with SPR data to prioritize derivatives with sub-µM IC₅₀ against HDAC6, reducing synthesis efforts by 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.